2-Methylbiphenyl

Catalog No.
S1539936
CAS No.
643-58-3
M.F
C13H12
M. Wt
168.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbiphenyl

CAS Number

643-58-3

Product Name

2-Methylbiphenyl

IUPAC Name

1-methyl-2-phenylbenzene

Molecular Formula

C13H12

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C13H12/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h2-10H,1H3

InChI Key

ALLIZEAXNXSFGD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC=CC=C2

solubility

less than 1 mg/mL at 66° F (NTP, 1992)
Insoluble in water.

Synonyms

2-Phenyltoluene

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2

The exact mass of the compound 2-Methylbiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)insoluble in water.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5321. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methylbiphenyl (CAS 643-58-3) is a sterically hindered ortho-substituted biaryl compound that serves as a critical building block in organic synthesis, materials science, and catalytic benchmarking. Unlike unsubstituted biphenyl, the introduction of a methyl group at the 2-position significantly disrupts the coplanarity of the aromatic rings, altering both its physical state and chemical reactivity[1]. Operating as a liquid at room temperature, it offers distinct handling advantages in industrial formulations and continuous flow processes. Commercially, it is highly valued as a direct precursor for fluorene-based optoelectronics via cyclodehydrogenation, a scaffold for atropisomeric ligand design, and a rigorous benchmark substrate for evaluating the performance of novel cross-coupling catalysts against steric resistance [1].

Substituting 2-methylbiphenyl with its close analogs, such as 4-methylbiphenyl or unsubstituted biphenyl, fundamentally compromises both processability and synthetic viability. From a physical handling perspective, 4-methylbiphenyl is a solid at room temperature (melting point 49–50 °C), requiring heating or dissolution for fluid transfer, whereas 2-methylbiphenyl remains a pumpable liquid down to -0.2 °C[1]. Chemically, the para- and meta-isomers lack the spatial proximity between the methyl group and the adjacent aromatic ring required for intramolecular C-H activation. Consequently, attempting to use 4-methylbiphenyl as a precursor for fluorene derivatives will fail, as the necessary cyclodehydrogenation pathway relies exclusively on the ortho-methyl topology unique to 2-methylbiphenyl .

Room-Temperature Processability and Phase Behavior

The physical state of biaryl compounds is heavily influenced by crystal packing efficiency. 2-Methylbiphenyl exhibits a melting point of -0.2 °C, rendering it a stable liquid at standard room temperature. In stark contrast, 4-methylbiphenyl is a crystalline solid with a melting point of 49–50 °C[1]. This ~50 °C depression in melting point is a direct result of the ortho-methyl group preventing planar stacking of the molecules.

Evidence DimensionMelting point and phase state
Target Compound Data-0.2 °C (Liquid at 20 °C)
Comparator Or Baseline4-Methylbiphenyl (49–50 °C, Solid)
Quantified Difference~50 °C lower melting point
ConditionsStandard atmospheric pressure

The liquid phase of 2-methylbiphenyl eliminates the need for heated transfer lines or carrier solvents, significantly streamlining continuous flow manufacturing and bulk reactor charging.

Steric-Driven Non-Planar Geometry for Ligand Design

The ortho-substitution in 2-methylbiphenyl introduces significant steric clash between the methyl protons and the ortho-protons of the adjacent phenyl ring. Conformational analysis demonstrates that this shifts the favored inter-phenyl dihedral angle to approximately 55–60°. Conversely, unsubstituted biphenyl and 4-methylbiphenyl favor a much flatter conformation with dihedral angles centered around 35–44° [1]. This increased torsional barrier is foundational for inducing axial chirality.

Evidence DimensionInter-ring dihedral angle
Target Compound Data~55–60° (highly twisted)
Comparator Or BaselineBiphenyl / 4-methylbiphenyl (~35–44°)
Quantified Difference15–20° increase in dihedral angle
ConditionsGround state conformational analysis in solution

Procurement of this specific isomer is mandatory for researchers designing atropisomeric biaryl ligands or chiral catalysts where a sterically enforced, non-planar backbone is required.

Regiospecific Precursor for Fluorene Cyclodehydrogenation

2-Methylbiphenyl is uniquely suited for the synthesis of the fluorene nucleus via palladium-catalyzed vapor-phase cyclodehydrogenation. The ortho-positioning of the methyl group places it in direct spatial proximity to the adjacent aromatic ring, enabling direct C-H activation and ring closure. Isomers such as 3-methylbiphenyl and 4-methylbiphenyl cannot undergo this direct 5-membered ring formation due to the prohibitive distance of the methyl group from the coupling site.

Evidence DimensionSuitability for direct cyclodehydrogenation to fluorene
Target Compound DataDirect conversion to fluorene via ortho-methyl C-H activation
Comparator Or Baseline3-methylbiphenyl / 4-methylbiphenyl (incapable of direct ring closure)
Quantified DifferenceExclusive topological enabler for direct fluorene synthesis
ConditionsPalladium-catalyzed vapor-phase treatment

Buyers synthesizing fluorene-based optoelectronic materials (e.g., OLEDs) must select the 2-methyl isomer to ensure the critical ring-closing step is synthetically viable.

Steric Benchmark for Cross-Coupling Catalyst Validation

In the development of novel phosphine ligands (e.g., TNpP) for Suzuki-Miyaura cross-coupling, 2-methylbiphenyl serves as a standard benchmark for evaluating steric tolerance. The coupling of 2-chlorotoluene with phenylboronic acid to yield 2-methylbiphenyl is significantly more hindered than the coupling of 4-chlorotoluene to yield 4-methylbiphenyl [1]. Catalysts that achieve high yields of 2-methylbiphenyl demonstrate superior ability to overcome ortho-substitution barriers.

Evidence DimensionSteric resistance in cross-coupling validation
Target Compound DataHigh steric barrier (requires specialized bulky ligands for high yield)
Comparator Or Baseline4-Methylbiphenyl synthesis (low steric barrier, proceeds with standard ligands)
Quantified DifferenceServes as a definitive threshold for ortho-steric catalyst tolerance
ConditionsSuzuki-Miyaura coupling of aryl chlorides and phenylboronic acid

For laboratories developing or procuring new cross-coupling catalysts, 2-methylbiphenyl is the required target molecule to quantitatively prove efficacy against sterically demanding substrates.

Precursor for Fluorene-Based Optoelectronic Materials

Directly downstream of its unique cyclodehydrogenation capability, 2-methylbiphenyl is a foundational starting material for synthesizing fluorene cores. These fluorene derivatives are heavily utilized in the production of blue-light-emitting OLEDs, organic photovoltaics (OPVs), and conductive polymers, where the ortho-methyl group is essential for the initial ring-closing step .

Benchmark Substrate for Sterically Hindered Cross-Coupling

In organometallic chemistry and catalyst commercialization, the synthesis of 2-methylbiphenyl is used as a standardized test reaction. By challenging new palladium or nickel catalysts to couple ortho-substituted aryl halides, researchers can benchmark the steric tolerance of novel bulky phosphine ligands against established industry standards [1].

Scaffold for Atropisomeric Chiral Ligands

Leveraging its sterically enforced ~55–60° dihedral angle, 2-methylbiphenyl is utilized as a core scaffold in the design of axially chiral ligands and asymmetric catalysts. The restricted rotation around the biaryl axis provides the necessary structural rigidity to induce high enantioselectivity in asymmetric transformations[2].

Liquid Heat Transfer and Solvent Formulations

Due to its sub-zero melting point (-0.2 °C), 2-methylbiphenyl is incorporated into specialized heat transfer fluids and solvent mixtures where high-temperature stability must be paired with low-temperature fluidity. It prevents the crystallization issues commonly associated with solid biaryl isomers like 4-methylbiphenyl during system cooling phases [3].

Physical Description

Methyl biphenyl (mixed isomers) is a clear light yellow liquid with an aromatic odor. (NTP, 1992)

XLogP3

3.9

Boiling Point

500 °F at 760 mm Hg (NTP, 1992)
255.5 °C
255.3 °C

Flash Point

210 °F (NTP, 1992)
Sure Sol-170: 180 °F closed cup Sure Sol-175: 175 °F closed cup /Sure sol-170: 38% methylbiphenyls, 25% biphenyl, 37% dimethyl naphthalenes; sure sol-175 55% methylbiphenyls, 14% biphenyl, and 31% other C12+ aromatic hydrocarbons/

Vapor Density

greater than 5 (NTP, 1992) (Relative to Air)

Density

0.993 (NTP, 1992)

LogP

4.14 /2-methyl, 3-methyl, 4-methyl biphenyl/

Melting Point

-0.2 °C

UNII

X937MQ8S1T

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

less than 0.1 mm Hg at 100 °F (NTP, 1992)
0.3 mm Hg @ 20 °C /2-methyl, 3-methyl, 4-methyl biphenyls/

Pictograms

Irritant

Irritant

Other CAS

643-58-3
28652-72-4

Wikipedia

2-methylbiphenyl

General Manufacturing Information

1,1'-Biphenyl, methyl-: ACTIVE
Manufactured in a closed system.

Analytic Laboratory Methods

Retention indices for 10 dimethyl naphthalenes and certain other aromatic cmpd /3-methylbiphenyl/ is presented. Figures were obtained on open tubular glass capillary columns, wall-coated with OV-17 and OV-275. These columns were used in conjunction with a Perkin-Elmer F33 gas chromatograph ... equipped with a flame ionization detection. The carrier gas used was helium at 12 psi, ca. 1 ml/min....
Methylbiphenyl was detected in fish tissue by capillary column gas chromatography.
Methylbiphenyl was detected in air samples using a high volume sampler and XAD-2 concentration followed by extraction and analysis using high resolution GC/MS.
Methylbiphenyl was detected in tap waters using a continuous liquid-liquid extractor and analyzed by capillary GC/MS.

Dates

Last modified: 08-15-2023
Sun et al. An efficient organocatalytic method for constructing biaryls through aromatic C-H activation. Nature Chemistry, doi: 10.1038/nchem.862, published online 3 October 2010 http://www.nature.com/nchem

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